N-(3-Aminopropyl)glycine Dihydrochloride

Description

BenchChem offers high-quality N-(3-Aminopropyl)glycine Dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Aminopropyl)glycine Dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

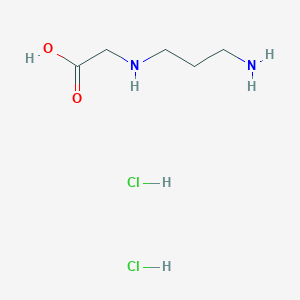

2-(3-aminopropylamino)acetic acid;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.2ClH/c6-2-1-3-7-4-5(8)9;;/h7H,1-4,6H2,(H,8,9);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQTXSWVGCRXGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CNCC(=O)O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Purification of N-(3-Aminopropyl)glycine Dihydrochloride

This guide provides an in-depth exploration of the chemical synthesis, purification, and characterization of N-(3-Aminopropyl)glycine Dihydrochloride, a key building block in peptidomimetic design and drug development. The methodologies presented are grounded in established chemical principles, offering researchers a robust framework for obtaining this compound with high purity and yield.

Introduction: The Significance of N-(3-Aminopropyl)glycine

N-(3-Aminopropyl)glycine (APG) is a non-proteinogenic amino acid derivative that has garnered interest in medicinal chemistry and materials science. Its structure incorporates a flexible three-carbon linker arm terminating in a primary amine, in addition to the core glycine moiety. This unique architecture allows it to serve as a versatile scaffold in the synthesis of complex molecules, including peptide nucleic acid (PNA) analogs, chelating agents, and targeted drug delivery systems.[1] The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it amenable to a wide range of downstream applications.

Section 1: Chemical Synthesis via Nucleophilic Substitution

The synthesis of N-(3-Aminopropyl)glycine is most effectively achieved through the N-alkylation of a diamine with a haloacetic acid. This reaction is a classic example of a nucleophilic substitution (SN2) reaction.

Mechanistic Rationale and Strategic Considerations

The primary synthetic challenge lies in achieving selective mono-alkylation of the starting diamine, 1,3-diaminopropane. As a symmetrical diamine, both primary amino groups are susceptible to reacting with the electrophilic α-carbon of chloroacetic acid.

To mitigate the formation of the undesired N,N'-bis(carboxymethyl)-1,3-diaminopropane byproduct, the reaction is conducted using a significant molar excess of 1,3-diaminopropane. This statistical control ensures that a molecule of chloroacetic acid is far more likely to encounter an unreacted diamine molecule than a mono-alkylated product molecule, thereby favoring the desired product. The unreacted excess diamine can be recovered and recycled post-reaction.

The reaction is performed under basic conditions to neutralize the carboxylic acid of the reactant and the hydrohalic acid byproduct formed, ensuring the amine nucleophiles remain deprotonated and reactive.

Experimental Protocol: Synthesis

This protocol details the synthesis of N-(3-Aminopropyl)glycine from 1,3-diaminopropane and sodium chloroacetate.

Step 1: Reaction Setup

-

In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 1,3-diaminopropane (large excess, e.g., 10 molar equivalents).

-

Begin vigorous stirring and heat the flask to 60-70°C in a water bath.

Step 2: Reagent Addition

-

Prepare a solution of sodium chloroacetate (1 molar equivalent) in deionized water. The use of the sodium salt is preferable to chloroacetic acid to maintain basic conditions without needing to add an external base initially.[2]

-

Add the sodium chloroacetate solution dropwise to the heated diamine solution over 2-3 hours. A slow addition rate is crucial to maintain temperature control and minimize side reactions.

Step 3: Reaction and Monitoring

-

After the addition is complete, maintain the reaction mixture at 70-80°C for an additional 4-6 hours to ensure the reaction goes to completion.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the chloroacetate spot.

Step 4: Initial Work-up and Isolation

-

Cool the reaction mixture to room temperature.

-

The majority of the excess 1,3-diaminopropane can be removed by vacuum distillation.

-

The remaining residue, containing the product, unreacted diamine, and salts, is dissolved in a minimal amount of hot water.

Tabulated Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Reactants | 1,3-Diaminopropane, Sodium Chloroacetate | Readily available and established reactivity for N-alkylation. |

| Molar Ratio (Diamine:Acid) | ~10:1 | Statistically favors mono-alkylation over di-alkylation. |

| Solvent | Water (from reagent solution) | Dissolves reagents and facilitates ionic reaction mechanism. |

| Temperature | 70-80°C | Provides sufficient activation energy for the SN2 reaction.[3] |

| Reaction Time | 6-9 hours (total) | Ensures high conversion of the limiting reagent. |

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of crude N-(3-Aminopropyl)glycine.

Section 2: Purification via Dihydrochloride Salt Formation and Recrystallization

The crude product exists as a zwitterionic amino acid mixed with inorganic salts and residual diamine. Conversion to the dihydrochloride salt followed by recrystallization is an effective method for purification, leveraging differences in solubility.[4]

Principles of Purification

Adding concentrated hydrochloric acid to the aqueous solution of the crude product serves two purposes:

-

Salt Formation: It protonates both the primary and secondary amino groups, forming the highly polar N-(3-Aminopropyl)glycine Dihydrochloride.

-

Solubility Modulation: The dihydrochloride salt exhibits significantly different solubility characteristics compared to impurities. Specifically, it is soluble in hot aqueous alcohol but has low solubility at cooler temperatures, which is the principle behind recrystallization.[5]

Recrystallization from a mixed solvent system, such as ethanol/water, is a powerful technique. The target compound dissolves in the hot solvent mixture, and as the solution cools, the decreased solubility forces the pure compound to crystallize, leaving more soluble impurities behind in the mother liquor.

Experimental Protocol: Purification

Step 1: Dihydrochloride Salt Formation

-

Take the aqueous solution of the crude product from the synthesis work-up.

-

Cool the solution in an ice bath to below 10°C.

-

Slowly add concentrated hydrochloric acid (approx. 2.2 molar equivalents) dropwise with vigorous stirring. Monitor the pH to ensure it becomes strongly acidic (pH < 2). This step is exothermic and requires careful temperature control.

Step 2: Recrystallization

-

To the acidic solution, add ethanol (typically 3-5 volumes relative to the water content) until the solution becomes slightly turbid, indicating the saturation point is being approached.

-

Gently heat the mixture until the solution becomes clear again. Do not boil excessively to avoid solvent loss.

-

Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of well-defined, pure crystals.

-

Further cool the mixture in an ice bath for at least 1-2 hours to maximize crystal precipitation.

Step 3: Isolation and Drying

-

Collect the white crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals on the filter with a small amount of cold ethanol to remove any residual mother liquor.

-

Dry the crystals under vacuum at 40-50°C to a constant weight to yield pure N-(3-Aminopropyl)glycine Dihydrochloride.

Purification and Analysis Workflow

Caption: Workflow for purification and analysis of the final product.

Section 3: Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, structure, and purity of the final product.

| Technique | Expected Result/Observation | Purpose |

| ¹H NMR | Characteristic peaks corresponding to the aminopropyl and glycine methylene protons, with integration values matching the molecular structure. Exchangeable amine/acid protons may appear as broad signals. | Confirms molecular structure and assesses purity. |

| ¹³C NMR | Signals corresponding to the unique carbon environments in the molecule, including the carbonyl carbon of the carboxylic acid. | Confirms carbon backbone structure. |

| FT-IR | Broad absorption for O-H and N-H stretches (3400-2500 cm⁻¹), a strong C=O stretch for the carboxylic acid (~1730 cm⁻¹), and N-H bending vibrations (~1600 cm⁻¹). | Confirms presence of key functional groups. |

| Mass Spectrometry (ESI+) | A molecular ion peak corresponding to the free base [M+H]⁺ at m/z ≈ 133.1. | Confirms molecular weight of the free base. |

| Melting Point | A sharp, defined melting point. | Indicates high purity of the crystalline solid. |

Section 4: Safety and Handling

-

1,3-Diaminopropane: Corrosive and flammable. Handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium Chloroacetate: Toxic if swallowed or inhaled. Avoid creating dust.

-

Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns. Handle with extreme care in a fume hood using appropriate PPE. The addition to the reaction mixture is exothermic and requires cooling.

Conclusion

The synthesis and purification of N-(3-Aminopropyl)glycine Dihydrochloride can be reliably achieved through a well-controlled N-alkylation reaction followed by a carefully executed recrystallization protocol. The key to a successful synthesis is the use of a large excess of the starting diamine to favor mono-substitution. The subsequent conversion to the dihydrochloride salt facilitates purification by crystallization, yielding a product of high purity suitable for demanding applications in research and drug development. The analytical methods outlined provide a robust system for validating the quality of the final compound.

References

-

Yang, L., et al. (2013). Synthesis of Glycine Using Two-Step Reaction Approach in Alcohol and its Purification. Advanced Materials Research, 781-784, 516-519. Available at: [Link]

- Yangzhou University. (2022). Method for separating and purifying glycine by using N, N-dibutyl ethanolamine. CN114552418A.

- Takeda Chemical Industries, Ltd. (1992). Method for crystallization of amino acids. US5118815A.

-

SciELO. (2020). Synthesis of N-acyl glycine surfactant from palm oil as green repellent and toxicant to termite (Microcerotermes diversus). Revista de la Sociedad Química del Perú, 86(2). Available at: [Link]

- Procter & Gamble. (1991). Process for preparing glycine hydrochloride. US4988789A.

-

Organic Syntheses. (n.d.). dl-α-AMINOPHENYLACETIC ACID. Retrieved from [Link]

- Mitsui Toatsu Chemicals, Inc. (1992). Process for preparing glycine in high yield. EP0474334A2.

-

Ruenraroengsak, P., et al. (2023). (3-Aminopropyl)-N-(3'-(carbamoyl cholesteryl) propyl)-glycine amide liposomes for delivery of pTRAIL-EGFP. Pharmaceutical Biology, 61(1), 523-533. Available at: [Link]

-

MDPI. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Crystals, 13(10), 1461. Available at: [Link]

-

National Center for Biotechnology Information. (2024). A Method for Rigorously Selective Capture and Simultaneous Fluorescent Labeling of N‑Terminal Glycine Peptides. ACS Omega. Available at: [Link]

- CNIPA. (1993). Purification method of glycine. CN1022320C.

-

PrepChem. (n.d.). Preparation of glycine. Retrieved from [Link]

- CNIPA. (2014). Clean production process of glycine in coproduction with ammonium chloride. CN103570568A.

-

National Center for Biotechnology Information. (n.d.). (3-Aminopropyl)glycine. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? Retrieved from [Link]

- German Patent and Trade Mark Office. (2000). N'-alkyl-N-(3-aminopropyl)-glycine-based cleaning and disinfecting agents obtained more cheaply by addition of nonionic surfactant(s) at specified ratio. DE19849648A1.

-

ResearchGate. (2017). How can I remove 1,3-PropaneDiamine from reaction mixture? Retrieved from [Link]

Sources

- 1. DE19849648A1 - N'-alkyl-N-(3-aminopropyl)-glycine-based cleaning and disinfecting agents obtained more cheaply by addition of nonionic surfactant(s) at specified ratio - Google Patents [patents.google.com]

- 2. scielo.br [scielo.br]

- 3. CN103570568A - Clean production process of glycine in coproduction with ammonium chloride - Google Patents [patents.google.com]

- 4. CN1022320C - Purification method of glycine - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Whitepaper: Physicochemical Properties & Applications of N-(3-Aminopropyl)glycine Dihydrochloride

Executive Summary

N-(3-Aminopropyl)glycine Dihydrochloride (CAS: 90495-95-7) is a critical diamino-carboxylic acid intermediate, primarily utilized as a structural backbone variant in Peptide Nucleic Acid (PNA) synthesis and as a hydrophilic linker in bioconjugation. Structurally analogous to the standard N-(2-aminoethyl)glycine (aeg) PNA backbone, this propyl-linker variant introduces additional methylene flexibility, altering the hybridization thermodynamics and solubility profiles of synthetic oligomers.

This guide provides a comprehensive technical analysis of its physicochemical behavior, synthesis logic, and quality control parameters, designed for researchers optimizing PNA oligomerization or designing novel drug delivery systems.

Chemical Identity & Structural Analysis[1]

| Parameter | Technical Detail |

| IUPAC Name | N-(3-Aminopropyl)glycine dihydrochloride |

| Common Synonyms | 3-Aminopropylaminoacetic acid 2HCl; N-(2-Carboxyethyl)-1,3-propanediamine 2HCl |

| CAS Number | 90495-95-7 (Dihydrochloride); 2875-41-4 (Free Base) |

| Molecular Formula | C₅H₁₂N₂O₂[1][2][3][4][5][6][7] · 2HCl |

| Molecular Weight | 205.08 g/mol (Salt); 132.16 g/mol (Free Base) |

| Structural Class | Polyamino acid; PNA Backbone Monomer |

Protonation States & pKa Logic

Understanding the ionization profile is vital for buffer selection and conjugation efficiency. The molecule possesses three ionizable centers.

-

-Carboxyl Group (

-

Secondary Amine (Center,

): The core nitrogen acts as the nucleophilic handle for PNA base attachment (if functionalized) or remains protonated in the salt form to ensure solubility. -

Primary Amine (Terminal,

): The most basic site, typical of propyl-linked amines (analogous to 1,3-diaminopropane).

Implication: In its supplied dihydrochloride form, the molecule is fully protonated (

Physicochemical Profile

Solid-State Properties

-

Appearance: White to off-white crystalline powder.

-

Hygroscopicity: High. The dihydrochloride salt avidly absorbs atmospheric moisture, leading to deliquescence. Storage Requirement: Desiccated at -20°C or +4°C under Argon/Nitrogen.

-

Melting Point: Decomposes >230°C. The salt lattice energy is high, preventing simple melting; thermal degradation (decarboxylation) occurs first.

Solution Properties

-

Solubility:

-

Water: >100 mg/mL (Excellent).

-

DMSO: Soluble.

-

Ethanol/Methanol: Sparingly soluble (useful for crystallization purification).

-

Non-polar solvents (DCM, Hexane): Insoluble.

-

-

Acidity: A 1% aqueous solution yields a pH of ~1.5–2.5 due to the hydrolysis of the HCl counterions.

Synthesis & Purification Protocol

Rationale: The most robust synthesis involves the nucleophilic substitution of chloroacetic acid by 1,3-diaminopropane. The critical control parameter is the molar ratio to prevent bis-alkylation (formation of N,N-bis(carboxymethyl) impurities).

Validated Synthesis Workflow

Reagents: 1,3-Diaminopropane (5.0 eq), Chloroacetic Acid (1.0 eq), NaOH (to neutralize chloroacetic acid), HCl (conc).

-

Neutralization: Dissolve Chloroacetic acid in water at 0°C. Slowly add stoichiometric NaOH to generate sodium chloroacetate in situ. Why? Using the free acid directly generates heat and consumes the amine reactant as a base, complicating stoichiometry.

-

Substitution: Add the sodium chloroacetate solution dropwise to a stirred solution of excess (5x) 1,3-diaminopropane at 0°C, then warm to RT.

-

Control Point: The large excess of diamine statistically ensures the alkyl halide reacts with a fresh diamine molecule rather than the mono-alkylated product, minimizing impurity formation.

-

-

Concentration: Remove unreacted 1,3-diaminopropane via vacuum distillation (high boiling point requires good vacuum).

-

Salt Formation: Redissolve the oily residue in a minimum volume of water/methanol. Add concentrated HCl dropwise until pH < 1.

-

Crystallization: Precipitate the product by adding excess cold ethanol or acetone. The dihydrochloride salt crystallizes, while residual diamine salts remain in the supernatant or are washed away.

Caption: Optimized synthesis workflow emphasizing excess amine stoichiometry to minimize bis-alkylated impurities.

Analytical Characterization (QC)

To ensure suitability for PNA synthesis or pharmaceutical applications, the following QC metrics must be met.

NMR Spectroscopy (D₂O)

The symmetry of the molecule allows for clear structural assignment.

-

~3.8 ppm (s, 2H): Singlet corresponding to the glycine methylene (

-

~3.1 ppm (t, 2H): Triplet for the propyl methylene adjacent to the central nitrogen (

-

~3.0 ppm (t, 2H): Triplet for the terminal propyl methylene (

-

~2.1 ppm (m, 2H): Multiplet for the central propyl methylene (

Purity Analysis (HPLC)

Standard C18 columns often fail to retain this highly polar salt.

-

Method: HILIC (Hydrophilic Interaction Liquid Chromatography) or Ion-Pairing HPLC .

-

Mobile Phase: Acetonitrile:Water (with 0.1% TFA or Heptafluorobutyric acid as ion-pairing agent).

-

Detection: UV absorption is weak (no chromophore). Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) for accurate quantitation. Alternatively, derivatize with Fmoc-Cl prior to UV detection.

Caption: Quality Control Decision Matrix utilizing orthogonal analytical methods to ensure salt stoichiometry and purity.

Applications in Drug Development

PNA Backbone Modification

In standard PNA, the backbone is N-(2-aminoethyl)glycine.[8][9] Substituting this with N-(3-aminopropyl)glycine increases the internucleobase distance by one methylene unit.

-

Effect: This introduces "entropy" into the backbone, generally destabilizing the PNA-DNA duplex (

depression). -

Utility: Researchers use this destabilization to create "mismatch sensors" or to interrupt continuous PNA tracts, improving solubility and reducing aggregation without compromising sequence specificity for longer oligomers.

Linker Chemistry

The molecule serves as a compact, hydrophilic heterobifunctional linker.

-

Workflow:

References

-

Chemical Identity & Properties: PubChem.[1] N-(3-Aminopropyl)glycine.[1][10] National Library of Medicine. Available at: [Link]

- Synthesis Protocol Basis: He, X. et al. Process for preparation of glycine by using chloroacetic acid aqueous phase ammoniation method. CN Patent 105272865A.

- PNA Backbone Context: Nielsen, P. E. et al. Peptide nucleic acids (PNA): Oligonucleotide mimics with a peptide backbone. Bioconjugate Chemistry, 1994.

-

pKa & Buffer Data: Isca Biochemicals. Amino Acid pKa Values. Available at: [Link] (Data extrapolated from homologous diamino acids).

-

PNA Modification Review: Corradini, R. et al. Recent Advances in Chemical Modification of Peptide Nucleic Acids. International Journal of Molecular Sciences. Available at: [Link]

Sources

- 1. (3-Aminopropyl)glycine | C5H12N2O2 | CID 10034670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3-Aminopropyl)glycine | 2875-41-4 [sigmaaldrich.com]

- 3. iscabiochemicals.com [iscabiochemicals.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. publications.iupac.org [publications.iupac.org]

- 6. scribd.com [scribd.com]

- 7. Protonation constants of endo- and exogenous L-amino acids and their derivatives in aqueous and mixed solution: Unraveling molecular secrets | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 8. benthamscience.com [benthamscience.com]

- 9. Insights on chiral, backbone modified peptide nucleic acids: Properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PNA Backbone Modification - Creative Peptides [creative-peptides.com]

Comprehensive Spectral Atlas: N-(3-Aminopropyl)glycine Dihydrochloride

This guide serves as a comprehensive technical reference for the spectral characterization of N-(3-Aminopropyl)glycine Dihydrochloride , a critical intermediate in the synthesis of Peptide Nucleic Acid (PNA) monomers and polyamine analogues.

Chemical Profile & Significance

N-(3-Aminopropyl)glycine Dihydrochloride is a polyamine derivative characterized by a secondary amine linkage connecting a propyl backbone to a glycine moiety. In its dihydrochloride salt form, both amine centers are protonated, rendering the molecule highly water-soluble and stable for storage.

Core Identity Data

| Property | Specification |

| Chemical Name | N-(3-Aminopropyl)glycine Dihydrochloride |

| Synonyms | N-(3-Aminopropyl)aminoacetic acid 2HCl; 3-APG 2HCl |

| CAS Number | 90495-95-7 (Dihydrochloride); 2875-41-4 (Free Base) |

| Molecular Formula | |

| Molecular Weight | 205.08 g/mol (Salt); 132.16 g/mol (Free Base) |

| Structure |

Mass Spectrometry (MS) Analysis

Mass spectrometry confirms the molecular weight of the parent cation. Note that in standard Electrospray Ionization (ESI) or MALDI, the hydrochloride counterions (

Experimental Parameters (ESI-MS)

-

Ionization Mode: Positive Electrospray (+ESI)

-

Solvent: Methanol/Water (50:50) + 0.1% Formic Acid

-

Capillary Voltage: 3.0 kV

Spectral Data Interpretation

| m/z (Observed) | Ion Identity | Interpretation |

| 133.1 | Molecular Ion. Protonated form of the free base ( | |

| 155.1 | Sodium adduct (common trace background). | |

| 115.1 | Loss of ammonia (minor fragmentation). | |

| 88.1 | Fragment | Loss of carboxylic acid moiety ( |

Analyst Note: The absence of a peak at 205 (the salt MW) is expected. If a peak appears at

~169, it indicates incomplete dissociation of one HCl molecule (), though this is rare in soft ionization.

Infrared Spectroscopy (FT-IR)

The IR spectrum of the dihydrochloride salt is dominated by the vibrational modes of the ammonium groups and the carboxylic acid.

Sampling Protocol

-

Method: KBr Pellet or Diamond ATR (Attenuated Total Reflectance).

-

Resolution: 4

.

Characteristic Absorption Bands

| Frequency ( | Assignment | Structural Diagnostic |

| 2800 – 3200 | Broad, Strong. Overlapping stretching vibrations of the ammonium salts ( | |

| 1730 – 1750 | Sharp, Strong. Characteristic carbonyl stretch of a free carboxylic acid (protonated form). | |

| 1580 – 1620 | Medium. Scissoring vibration of the primary amine salt. | |

| 1450 – 1480 | Medium. Methylene scissoring/deformation. | |

| 1200 – 1250 | Strong. C-O single bond stretch of the carboxylic acid. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for structural verification. The spectra below describe the molecule in Deuterium Oxide (

NMR Data (400 MHz, )

-

Reference: HDO peak at 4.79 ppm.

-

Conditions: Acidic pH (due to 2HCl salt).

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 3.95 | Singlet (s) | 2H | Glycine Alpha-Proton. Deshielded by the adjacent carbonyl and the positively charged ammonium center. | |

| 3.21 | Triplet (t) | 2H | Propyl methylene adjacent to the secondary amine. | |

| 3.12 | Triplet (t) | 2H | Propyl methylene adjacent to the primary amine. | |

| 2.15 | Quintet (m) | 2H | Central Methylene. Shielded relative to the amine-adjacent carbons. |

Coupling Constants (

): The triplets at 3.21 and 3.12 ppm typically exhibit, coupling to the central quintet.

NMR Data (100 MHz, )

| Shift ( | Carbon Type | Assignment |

| 169.5 | Quaternary ( | Carboxylic Acid Carbonyl. |

| 48.2 | Secondary ( | Glycine Alpha-Carbon ( |

| 45.8 | Secondary ( | Propyl |

| 37.1 | Secondary ( | Propyl |

| 23.9 | Secondary ( | Propyl |

Quality Control & Synthesis Workflow

The following diagram illustrates the logical workflow for synthesizing and validating N-(3-Aminopropyl)glycine 2HCl, highlighting the critical QC checkpoints where spectral data is applied.

Caption: Synthesis and Analytical Quality Control Workflow for N-(3-Aminopropyl)glycine Dihydrochloride.

Purity Validation Protocol (Self-Validating System)

To ensure the integrity of the material, researchers should check for two common impurities using the spectral data above:

-

Over-Alkylation (Impurity A): If the reaction goes too far, a tertiary amine forms.

-

Detection: MS will show a peak at m/z ~190 . NMR will show a shift in the glycine singlet and integration errors.

-

-

Unreacted Diamine (Impurity B): 1,3-Diaminopropane.

-

Detection: NMR will show a triplet at ~3.0 ppm but lack the singlet at 3.95 ppm .

-

References

-

PubChem Compound Summary. (2025). N-(3-Aminopropyl)glycine.[1][2] National Center for Biotechnology Information. Retrieved from [Link]

-

Potrzebowski, M. J., et al. (1998). 13C-NMR studies of alpha and gamma polymorphs of glycine. Solid State Nuclear Magnetic Resonance. Retrieved from [Link](Cited for comparative glycine alpha-carbon shifts).

-

Granato, L., et al. (2013). Synthesis and relaxometric characterization of new Poly[N,N-bis(3-aminopropyl)glycine] dendrons. University of Turin. Retrieved from [Link](Cited for spectral characterization of the aminopropyl-glycine backbone).

Sources

Technical Profile: N-(3-Aminopropyl)glycine Dihydrochloride (CAS 90495-95-7)

Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Engineers, and Conjugation Scientists

Part 1: Critical Identifier & Chemical Identity

Notice of Specificity: This guide definitively profiles CAS 90495-95-7 . While often queried alongside pharmaceutical intermediates, this CAS specifically refers to N-(3-Aminopropyl)glycine Dihydrochloride , a functionalized polyamine derivative. It is distinct from cephalosporin antibiotics (e.g., Cefetamet Pivoxil, CAS 111696-23-2) which share similar "pivoxil" nomenclature in broad searches but possess entirely different structures.

1.1 Core Chemical Identity

| Parameter | Technical Specification |

| Chemical Name | N-(3-Aminopropyl)glycine Dihydrochloride |

| Synonyms | N-(3-Aminopropyl)aminoacetic acid 2HCl; [(3-Aminopropyl)amino]acetic acid dihydrochloride |

| CAS Registry Number | 90495-95-7 |

| Molecular Formula | C₅H₁₂N₂O₂[1][2][3][4][5][6][7] · 2HCl |

| Molecular Weight | 205.08 g/mol (Salt); 132.16 g/mol (Free Base) |

| Physical State | White to off-white crystalline solid |

| Solubility | Highly soluble in water (>100 mg/mL); Sparingly soluble in Ethanol; Insoluble in Hexane/DCM |

| pKa Values (Calc) |

Part 2: Structural Dynamics & Synthetic Logic

For drug development professionals, this molecule functions primarily as a heterobifunctional linker . Its structure provides a precise spacer (propyl chain) between a reactive primary amine and a carboxyl group (glycine moiety), making it invaluable for PROTAC linker design, surface derivatization, and peptide modification.

2.1 Synthesis Mechanism

The synthesis typically involves the selective mono-alkylation of 1,3-diaminopropane. The choice of the dihydrochloride salt form is deliberate: it stabilizes the amine groups against oxidation and prevents the formation of internal lactams or oligomers during storage.

Key Synthetic Challenges:

-

Selectivity: Preventing dialkylation of the diamine.

-

Purification: Separating the mono-substituted product from the excess diamine starting material.

Figure 1: Reductive amination pathway for the synthesis of CAS 90495-95-7, prioritizing mono-substitution.

Part 3: Analytical Methodologies & Quality Control

Due to the lack of a chromophore (UV-active group) in the backbone, standard UV-HPLC is ineffective without derivatization.

3.1 Recommended HPLC Protocol (HILIC Mode)

For direct analysis without derivatization, Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) is required.

Protocol:

-

Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 150 x 2.1 mm, 3.5 µm.

-

Mobile Phase A: 100 mM Ammonium Acetate in Water (pH 5.0).

-

Mobile Phase B: Acetonitrile.[8]

-

Gradient: 90% B to 40% B over 15 minutes.

-

Detection: ESI-MS (Positive Mode) or CAD.

-

Rationale: The high polarity of the diamine/acid functionality causes it to elute in the void volume on C18 columns. HILIC provides retention based on polar interactions.

3.2 Impurity Profiling

Common impurities include:

-

N,N'-Bis(carboxymethyl)-1,3-diaminopropane: Result of over-alkylation.

-

1,3-Diaminopropane (Starting Material): Must be controlled <0.5%.

Part 4: Applications in Drug Development (Linker Chemistry)

In the context of medicinal chemistry, CAS 90495-95-7 serves as a "short-chain" spacer.

4.1 Bioconjugation Workflow

The molecule allows for the connection of a carboxylic acid-containing drug payload to an amine-containing surface or protein, or vice versa, with a defined 3-carbon spacer.

Mechanism of Activation:

-

Carboxyl Activation: The glycine carboxyl group is activated using EDC/NHS to form an NHS-ester.

-

Amine Coupling: The primary amine of the linker reacts with an activated ester on the target molecule.

-

Protection Strategy: Often, the primary amine of CAS 90495-95-7 requires Boc-protection (using Boc₂O) prior to the carboxyl activation step to prevent self-polymerization.

Figure 2: Step-wise incorporation of N-(3-Aminopropyl)glycine into a drug-linker construct.

Part 5: Stability & Handling Protocols

The dihydrochloride salt is hygroscopic.[9] Proper handling is critical to maintain stoichiometry for precise conjugation reactions.

Storage Protocol:

-

Environment: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

-

Desiccation: Keep in a desiccator; the salt will absorb atmospheric moisture, turning into a sticky gum, which alters the effective molecular weight and ruins stoichiometric calculations.

-

Reconstitution: Dissolve in neutral buffer (PBS) or water immediately before use. Do not store aqueous solutions for >24 hours due to potential hydrolysis or microbial growth (glycine derivatives are nutrient sources).

References

-

PubChem Compound Summary. (2024). N-(3-Aminopropyl)glycine dihydrochloride (CID 53425300).[10] National Center for Biotechnology Information. Link

-

ChemicalBook. (2024). CAS 90495-95-7 Technical Specifications. Link

- Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (Reference for general amine-carboxyl linker chemistry standards).

-

Sinfoo Biotech. (2024).[11] Certificate of Analysis: N-(3-Aminopropyl)glycine Dihydrochloride. Link

Sources

- 1. Cefetamet Pivoxil Hydrochloride | C20H26ClN5O7S2 | CID 5489410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 90495-95-7 CAS MSDS (N-(3-AMINOPROPYL)GLYCINE DIHYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. KEGG DRUG: Cefetamet pivoxil hydrochloride [kegg.jp]

- 5. N-(3-AMinopropyl)glycine Dihydrochloride,(CAS# 90495-95-7)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. Fuming Sulphuric Acid (Oleum) - Marchi Industriale [marchi-industriale.it]

- 8. jetir.org [jetir.org]

- 9. FUMING SULFURIC ACID | 8014-95-7 [chemicalbook.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. m.youtube.com [m.youtube.com]

"molecular weight and formula of N-(3-Aminopropyl)glycine Dihydrochloride"

Technical Whitepaper: N-(3-Aminopropyl)glycine Dihydrochloride – Physicochemical Properties and Applications

Executive Summary

N-(3-Aminopropyl)glycine Dihydrochloride (CAS: 90495-95-7) is a critical bifunctional intermediate used in the synthesis of modified Peptide Nucleic Acids (PNAs), peptidomimetics, and bioconjugate linkers. Distinguished by its propyl-spacer backbone—as opposed to the ethyl-spacer found in canonical N-(2-aminoethyl)glycine (AEG) PNA—this molecule offers unique conformational flexibility for nucleic acid binding studies and probe design. This guide provides an authoritative breakdown of its molecular identity, synthesis methodology, and application protocols, designed to support high-integrity research workflows.

Physicochemical Identity

Understanding the precise stoichiometry of the salt form is vital for accurate molarity calculations in stock solution preparation. The dihydrochloride salt is the preferred form for storage due to its enhanced stability against oxidation and reduced hygroscopicity compared to the free base.

Table 1: Core Chemical Specifications

| Property | Specification |

| Chemical Name | N-(3-Aminopropyl)glycine Dihydrochloride |

| Synonyms | N-(3-Aminopropyl)aminoacetic acid 2HCl; 2-[(3-aminopropyl)amino]acetic acid dihydrochloride |

| CAS Number | 90495-95-7 (Salt); 2875-41-4 (Free Base) |

| Molecular Formula | |

| Formula Weight | 205.08 g/mol |

| Free Base MW | 132.16 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in water (>50 mg/mL); sparingly soluble in ethanol |

| pKa (Calculated) |

Structural Visualization

The following diagram illustrates the connectivity and the sites of protonation in the dihydrochloride salt form.

Figure 1: Structural connectivity of N-(3-Aminopropyl)glycine Dihydrochloride. The propyl spacer (left) connects the primary amine to the central secondary amine, which is linked to the glycine moiety.

Synthesis and Purity Analysis

The synthesis of N-(3-Aminopropyl)glycine involves the mono-alkylation of 1,3-diaminopropane. A critical challenge in this synthesis is preventing over-alkylation (formation of di- or tri-substituted products). The protocol below utilizes a high-dilution strategy to favor the mono-substituted product.

Mechanism of Action

The nucleophilic attack of the primary amine of 1,3-diaminopropane on the

Strategic Synthesis Workflow

Figure 2: Step-wise synthesis workflow emphasizing kinetic control to minimize side-products.

Self-Validating Protocol

-

Stoichiometry Check: Ensure 1,3-diaminopropane is present in at least 5-10 fold molar excess. This statistical probability forces the chloroacetic acid to react with a fresh diamine molecule rather than an already alkylated product.

-

Temperature Control: Maintain 0-5°C during addition. Higher temperatures promote multiple alkylations.

-

Endpoint Validation: Monitor the disappearance of chloroacetic acid via HPLC or TLC (ninhydrin stain).

Applications in Drug Development

A. Modified PNA Backbone Engineering

While standard Peptide Nucleic Acids (PNAs) utilize an

-

Impact: This increases the distance between nucleobases when oligomerized, altering the helical pitch and flexibility.

-

Application: Researchers use APG-PNA to modulate binding affinity (

) and specificity against DNA/RNA targets, particularly when targeting sterically demanding sequences.

B. Bioconjugate Linker Systems

The molecule serves as a heterobifunctional linker precursor. The carboxylic acid can be activated (e.g., NHS-ester) to react with amine-bearing payloads, while the primary amine remains available for further conjugation or surface attachment.

-

ADC Context: Used to create spacers that improve the solubility of hydrophobic cytotoxic payloads in Antibody-Drug Conjugates.

Handling, Stability, and Storage

Safety Profile:

-

Hazard: Irritant to eyes, respiratory system, and skin.

-

Hygroscopicity: The dihydrochloride salt is hygroscopic. It will absorb atmospheric moisture, leading to hydrolysis risks over extended periods.

Storage Protocol:

-

Environment: Store at -20°C for long-term stability.

-

Atmosphere: Keep under inert gas (Argon or Nitrogen) if the seal is broken.

-

Desiccation: Always store in a desiccator or with silica gel packs.

Reconstitution:

-

Prepare fresh stock solutions in nuclease-free water or buffer immediately prior to use.

-

Avoid freeze-thaw cycles of the solution; aliquot into single-use vials.

References

-

PubChem. (n.d.). N-(3-Aminopropyl)glycine.[1] National Library of Medicine. Retrieved from [Link]

- Nielsen, P. E. (1991). Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide. Science. (Contextual grounding for PNA backbone chemistry).

-

Organic Syntheses. (n.d.). General procedures for N-alkyl glycine synthesis. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile of N-(3-Aminopropyl)glycine Dihydrochloride

This technical guide details the solubility profile, physicochemical behavior, and handling protocols for N-(3-Aminopropyl)glycine Dihydrochloride , a critical backbone intermediate in Peptide Nucleic Acid (PNA) synthesis.

Executive Summary

N-(3-Aminopropyl)glycine Dihydrochloride (CAS: 90495-95-7) is the ionic salt form of the fundamental PNA backbone. Its solubility behavior is governed by its high lattice energy and ionic character, rendering it highly soluble in water but sparingly soluble in non-polar organic solvents .

For researchers in drug development and PNA synthesis, the critical technical challenge is not merely dissolving the salt, but manipulating its solubility state—converting it from a hydrophilic salt to a lipophilic reactive species suitable for solid-phase synthesis (SPS) in organic media (DMF/NMP).

Quick Reference: Solubility Matrix

| Solvent Category | Representative Solvents | Solubility Status | Primary Application |

| Aqueous | Water, PBS, TRIS | High | Stock solutions, biological assays |

| Polar Aprotic | DMSO, DMF, NMP | Moderate to Low * | Synthesis (requires neutralization) |

| Polar Protic | Methanol, Ethanol | Moderate | Recrystallization (often w/ water) |

| Non-Polar | Diethyl Ether, Hexane | Insoluble | Precipitation/Purification (Anti-solvent) |

*Note: Solubility in aprotic solvents is significantly enhanced by the addition of a tertiary base (e.g., DIPEA) which breaks the ionic lattice.

Physicochemical Characterization

Molecular Architecture

-

Chemical Formula: C

H -

Structure: A linear polyamine derivative featuring a secondary amine and a terminal primary amine, both protonated in the dihydrochloride form.

-

Hygroscopicity: High. The salt readily absorbs atmospheric moisture, leading to deliquescence. Strict anhydrous storage (argon/nitrogen) is required.

The "Solubility Switch" Mechanism

The compound exists in two distinct solubility states depending on the pH environment:

-

The Dihydrochloride Salt (Low pH): The protonated amines form a rigid ionic lattice with chloride counter-ions. This form is hydrophilic and stable but unreactive in organic coupling reactions.

-

The Free Base (High pH): Upon neutralization (e.g., with Diisopropylethylamine, DIPEA), the ionic lattice collapses. The molecule becomes more lipophilic, soluble in DMF/NMP, and nucleophilic—ready for acylation or coupling.

Detailed Solubility Profile & Solvent Compatibility

Aqueous Solubility (The Thermodynamic Baseline)

The dihydrochloride salt is highly water-soluble due to favorable ion-dipole interactions.

-

Saturation Limit: Typically >50 mg/mL in deionized water.

-

pH Dependence: Solubility remains high across acidic to neutral pH. At very high pH (>11), the free base may precipitate if the concentration exceeds its own solubility limit, though the amino-acid nature usually maintains solubility via the carboxylate group.

Organic Solvent Compatibility (Synthesis Context)

In Solid-Phase Peptide Synthesis (SPPS), the solvent system is usually DMF or NMP.[5][6]

-

Pure DMF/NMP: The pure dihydrochloride salt often forms a suspension or dissolves very slowly.

-

Activated Solvent System: To solubilize the monomer for coupling:

-

Suspend the salt in DMF/NMP.

-

Add 2.0 - 2.5 equivalents of DIPEA .

-

Result: The solution clears as the hydrochloride is neutralized, releasing the soluble free amine.

-

Anti-Solvents (Purification Strategy)

Because the salt is insoluble in ether, this property is exploited for purification.

-

Precipitation Protocol: After reaction or synthesis, adding a 10-fold excess of cold Diethyl Ether or MTBE (Methyl tert-butyl ether) to the DMF/NMP solution will force the PNA backbone (or its oligomers) to precipitate as a white solid, while organic impurities remain in solution.

Experimental Protocols

Protocol A: Saturation Shake-Flask Solubility Determination

Use this self-validating protocol to determine exact solubility limits for your specific batch and temperature.

Materials:

-

Target Solvent (e.g., Ethanol, DMF)

-

0.45 µm Syringe Filter (PTFE for organics, PES for aqueous)

-

HPLC or Gravimetric Balance

Workflow:

-

Saturation: Add excess solid compound to 1 mL of solvent in a glass vial.

-

Equilibration: Agitate at constant temperature (e.g., 25°C) for 24 hours.

-

Visual Check: Ensure undissolved solid remains.[7] If fully dissolved, add more solid.

-

Filtration: Filter the supernatant through a 0.45 µm filter to remove undissolved particles.

-

Quantification:

-

Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.

-

HPLC: Dilute filtrate and analyze against a standard curve (using UV detection at 210 nm, though sensitivity may be low due to lack of chromophores; derivatization may be required).

-

Protocol B: Handling Hygroscopic Salts

-

Equilibrate the reagent bottle to room temperature before opening to prevent condensation.

-

Weigh quickly in a low-humidity environment or glovebox.

-

If the powder has clumped (deliquesced), dry under high vacuum over P

O

Visualizations

Solubility Landscape & Workflow

The following diagram illustrates the solubility hierarchy and the "Solubility Switch" mechanism used in synthesis.

Caption: Solubility hierarchy showing the transition from the hydrophilic salt form to the lipophilic reactive species via neutralization, and final recovery using anti-solvents.

References

-

PubChem. (n.d.). N-(3-Aminopropyl)glycine.[2][3][4][7] National Library of Medicine. Retrieved from [Link]

-

CP Lab Safety. (n.d.). N-(3-Aminopropyl)glycine Dihydrochloride Product Specifications. Retrieved from [Link][8]

-

ConnectSci. (2012). Peptide Nucleic Acid Monomers: A Convenient and Efficient Synthetic Approach. Australian Journal of Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. N-(3-Aminopropyl)glycine Dihydrochloride | Starshinechemical [starshinechemical.com]

- 3. calpaclab.com [calpaclab.com]

- 4. N-(3-Aminopropyl)glycine Dihydrochloride [myskinrecipes.com]

- 5. Astrobiological implications of the stability and reactivity of peptide nucleic acid (PNA) in concentrated sulfuric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

- 7. DE19849648A1 - N'-alkyl-N-(3-aminopropyl)-glycine-based cleaning and disinfecting agents obtained more cheaply by addition of nonionic surfactant(s) at specified ratio - Google Patents [patents.google.com]

- 8. adooq.com [adooq.com]

A Technical Guide to the Hygroscopic Nature of N-(3-Aminopropyl)glycine Dihydrochloride: Characterization and Handling for Pharmaceutical Applications

Abstract

N-(3-Aminopropyl)glycine Dihydrochloride, a derivative of the amino acid glycine, is a molecule of interest in various research and biochemical applications, including peptide synthesis.[1] Its chemical structure, featuring multiple polar functional groups and a dihydrochloride salt form, predisposes it to hygroscopicity—the tendency to attract and retain moisture from the atmosphere. This technical guide provides an in-depth analysis of the hygroscopic nature of N-(3-Aminopropyl)glycine Dihydrochloride. It explores the underlying chemical mechanisms, outlines robust experimental methodologies for characterization, and offers field-proven strategies for handling and storage to mitigate the deleterious effects of moisture uptake. This document is intended for researchers, scientists, and drug development professionals who work with this and similar hygroscopic compounds.

Introduction: The Significance of Hygroscopicity in Drug Development

In the realm of pharmaceutical sciences, the physical properties of an active pharmaceutical ingredient (API) are as critical as its pharmacological activity. Hygroscopicity can significantly impact an API's stability, processability, and bioavailability.[2] For N-(3-Aminopropyl)glycine Dihydrochloride, understanding its interaction with atmospheric moisture is paramount for ensuring reproducible experimental outcomes and developing stable formulations. Uncontrolled moisture sorption can lead to a cascade of undesirable events, including chemical degradation (e.g., hydrolysis), changes in crystal structure, and alterations in physical properties such as flowability and dissolution rate.[2][3]

This guide serves as a comprehensive resource for understanding and managing the hygroscopic properties of N-(3-Aminopropyl)glycine Dihydrochloride.

Chemical Profile of N-(3-Aminopropyl)glycine Dihydrochloride

A foundational understanding of the molecule's structure is essential to appreciate its hygroscopic tendencies.

| Property | Value | Source |

| Chemical Name | N-(3-Aminopropyl)glycine Dihydrochloride | [4][5] |

| Synonyms | N-(3-Aminopropyl)aminoacetic Acid Dihydrochloride; 2-(3-aminopropylamino)acetic acid;dihydrochloride | [5] |

| CAS Number | 90495-95-7 | [4][5][6] |

| Molecular Formula | C5H14Cl2N2O2 | [5] |

| Molecular Weight | 205.08 g/mol | [5][6] |

| Functional Groups | Primary Amine, Secondary Amine, Carboxylic Acid, Dihydrochloride Salt | Inferred from structure |

The presence of two amine groups, a carboxylic acid, and two hydrochloride salts makes the molecule highly polar and capable of forming multiple hydrogen bonds with water molecules.[7] The dihydrochloride form, in particular, suggests strong ionic character, which further enhances its affinity for water.[8]

The Mechanism of Moisture Sorption

The hygroscopicity of N-(3-Aminopropyl)glycine Dihydrochloride is primarily driven by the strong affinity of its functional groups and ionic salt structure for water molecules. The process can be understood through the following mechanisms:

-

Adsorption: Water molecules from the atmosphere initially adhere to the surface of the solid particles. This is a surface-level phenomenon driven by intermolecular forces.

-

Absorption: As the relative humidity (RH) increases, water molecules can penetrate the bulk of the material, a process known as absorption.[2]

-

Hydrogen Bonding: The amine (-NH2 and -NH-) and carboxylic acid (-COOH) groups are excellent hydrogen bond donors and acceptors, readily interacting with water molecules.

-

Ionic Hydration: The dihydrochloride salt exists as charged species (protonated amines and chloride ions). These ions attract polar water molecules, forming hydration shells around them. This is often a significant driver of hygroscopicity in hydrochloride salts.[7][9]

-

Deliquescence: At a certain critical relative humidity, a highly hygroscopic solid will absorb enough water to dissolve and form a saturated solution.

The combination of these factors makes N-(3-Aminopropyl)glycine Dihydrochloride susceptible to significant moisture uptake, even at moderate ambient humidity levels.

Experimental Characterization of Hygroscopicity

To quantify the hygroscopic nature of N-(3-Aminopropyl)glycine Dihydrochloride, a systematic experimental approach is necessary. Dynamic Vapor Sorption (DVS) is the gold-standard technique for this purpose.[10]

Dynamic Vapor Sorption (DVS) Analysis

DVS measures the change in mass of a sample as it is exposed to a controlled, time-varying relative humidity at a constant temperature. The resulting sorption-desorption isotherm provides critical information about the material's affinity for water, the critical humidity levels for significant water uptake, and the reversibility of the process.

Experimental Protocol: DVS Workflow

The following protocol provides a robust framework for characterizing the hygroscopicity of N-(3-Aminopropyl)glycine Dihydrochloride.

Objective: To determine the moisture sorption and desorption profile of N-(3-Aminopropyl)glycine Dihydrochloride and identify its hygroscopicity classification.

Apparatus: Dynamic Vapor Sorption (DVS) Analyzer, microbalance, controlled humidity and temperature chamber.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of N-(3-Aminopropyl)glycine Dihydrochloride into a DVS sample pan.

-

Ensure the sample is a fine, uniform powder to maximize surface area and facilitate rapid equilibration.

-

-

Drying/Pre-treatment:

-

Place the sample in the DVS instrument.

-

Dry the sample in-situ under a stream of dry nitrogen (0% RH) at 25°C until a stable mass is achieved ( dm/dt ≤ 0.002% min⁻¹). This initial mass is recorded as the dry mass (m₀).

-

-

Sorption Phase:

-

Increase the relative humidity in a stepwise manner from 0% to 90% RH, typically in 10% RH increments.

-

At each step, allow the sample mass to equilibrate ( dm/dt ≤ 0.002% min⁻¹) before proceeding to the next RH level. The mass at each step is recorded.

-

-

Desorption Phase:

-

Decrease the relative humidity in a stepwise manner from 90% back to 0% RH, using the same increments as the sorption phase.

-

Allow the sample mass to equilibrate at each step.

-

-

Data Analysis:

-

Calculate the percentage change in mass at each RH step relative to the initial dry mass: % Change in Mass = [(m_RH - m₀) / m₀] * 100

-

Plot the % change in mass versus the target RH for both the sorption and desorption phases to generate the isotherm.

-

Analyze the isotherm for key features:

-

Hysteresis: The difference between the sorption and desorption curves.

-

Deliquescence point: A sharp, significant increase in mass, indicating the transition to a liquid phase.

-

-

Sources

- 1. N-(3-Aminopropyl)glycine Dihydrochloride [myskinrecipes.com]

- 2. pharmainfo.in [pharmainfo.in]

- 3. Cocrystallization can mitigate troublesome chemical properties | EurekAlert! [eurekalert.org]

- 4. 90495-95-7 CAS MSDS (N-(3-AMINOPROPYL)GLYCINE DIHYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. N-(3-Aminopropyl)glycine Dihydrochloride | CymitQuimica [cymitquimica.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(3-Aminopropyl)glycine Dihydrochloride: Properties, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-(3-Aminopropyl)glycine Dihydrochloride, a versatile amino acid derivative with significant potential in biomedical research and drug development. From its fundamental chemical identity to its application in advanced therapeutic modalities, this document synthesizes critical information to support its effective use in the laboratory.

Nomenclature and Chemical Identity: A Multifaceted Profile

N-(3-Aminopropyl)glycine Dihydrochloride is a synthetic amino acid that is not found in nature. Its structure, featuring both a primary and a secondary amine, as well as a carboxylic acid, makes it a valuable and versatile building block in medicinal chemistry and materials science.

Synonyms and Alternative Names

To facilitate comprehensive literature searches and unambiguous identification, it is crucial to be aware of the various synonyms and alternative names for this compound. These include:

-

2-(3-aminopropylamino)acetic acid;dihydrochloride[1]

-

N-(3-Aminopropyl)aminoacetic Acid Dihydrochloride

-

Aminopropylglycine dihydrochloride

-

n-(3-aminopropyl)glycine2HCl

-

[(3-Aminopropyl)amino]acetic acid dihydrochloride

It is also important to distinguish the dihydrochloride salt from its free base form, (3-Aminopropyl)glycine or N-(3-aminopropyl)glycine , which has a different CAS number and molecular weight.

Chemical Identifiers

For precise identification and database referencing, the following chemical identifiers are essential:

| Identifier | Value | Source |

| CAS Number | 90495-95-7 | [2] |

| Molecular Formula | C₅H₁₄Cl₂N₂O₂ | [1] |

| Molecular Weight | 205.08 g/mol | [2] |

| PubChem CID | Not available for the dihydrochloride form; 10034670 for the free base | [3] |

| InChI Key | JQQTXSWVGCRXGJ-UHFFFAOYSA-N |

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of N-(3-Aminopropyl)glycine Dihydrochloride is fundamental to its application in experimental settings.

Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white solid | |

| Purity | Typically ≥97% | [2] |

| pKa | For the parent amino acid, glycine, the pKa values are approximately 2.3 for the carboxyl group and 9.6 for the amino group.[4][5] The presence of the additional aminopropyl group in N-(3-Aminopropyl)glycine will influence these values. | |

| Solubility | While specific data for the dihydrochloride is limited, the parent compound, glycine, is soluble in water.[6][7][8] The dihydrochloride salt is expected to have good aqueous solubility. A safety data sheet for a related compound, N-alkyl aminopropyl glycine, indicates it is insoluble in water.[9] | |

| Storage | Store at room temperature under an inert atmosphere, such as argon.[2] It is advisable to keep the container tightly closed in a dry and well-ventilated place. |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of N-(3-Aminopropyl)glycine Dihydrochloride.

-

¹H NMR Spectroscopy: The proton NMR spectrum of glycine, the parent molecule, shows distinct peaks for the alpha protons.[10][11] For N-(3-Aminopropyl)glycine Dihydrochloride, additional signals corresponding to the propyl chain would be expected.

-

FT-IR Spectroscopy: The infrared spectrum of glycine exhibits characteristic absorption bands for the CH₂, NH₃⁺, and COO⁻ functional groups.[12][13] The spectrum of N-(3-Aminopropyl)glycine Dihydrochloride would show additional peaks corresponding to the aminopropyl group.

Applications in Research and Drug Development

The unique structural features of N-(3-Aminopropyl)glycine Dihydrochloride make it a valuable tool in several areas of drug discovery and development.

Building Block for Peptidomimetics and Peptide Synthesis

N-(3-Aminopropyl)glycine and its derivatives are utilized as non-canonical amino acids in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides but with improved pharmacological properties, such as enhanced stability and bioavailability.[14][15]

One notable application is the synthesis of N-(3-guanidinopropyl)glycine (Narg) , a derivative that serves as an arginine surrogate.[16] The incorporation of Narg into peptides can increase their resistance to proteolytic degradation, a significant challenge in the development of peptide-based therapeutics.[16]

The protected form, Fmoc-N-(3-Boc-aminopropyl)-glycine , is a key building block for solid-phase peptide synthesis (SPPS), allowing for the controlled and efficient assembly of complex peptides with tailored properties.[17]

Caption: Workflow for the use of N-(3-Aminopropyl)glycine in peptidomimetic synthesis.

Linker in Bioconjugation and Drug Delivery

The bifunctional nature of N-(3-Aminopropyl)glycine makes it an attractive candidate for use as a linker in bioconjugation chemistry. Linkers are crucial components of complex drug delivery systems, such as antibody-drug conjugates (ADCs), where they connect a potent cytotoxic payload to a targeting antibody.[18][19][20] The length and flexibility of the linker can significantly impact the stability, efficacy, and pharmacokinetic profile of the conjugate.[19]

Derivatives of N-(3-Aminopropyl)glycine have been incorporated into liposomal delivery systems for gene therapy. For example, a complex lipid derivative of N-(3-aminopropyl)glycine has been used to formulate liposomes for the delivery of plasmid DNA, demonstrating the potential of this scaffold in non-viral gene delivery.[21]

Radiopharmaceutical Development

The ability of N-(3-Aminopropyl)glycine to form stable complexes with metal ions suggests its potential application in the development of radiopharmaceuticals for diagnostic imaging and targeted radiotherapy.[22][23][24][25][26] The aminopropyl and glycine moieties can act as chelating agents for radionuclides, which can then be attached to targeting molecules to visualize or treat diseases such as cancer.

Experimental Protocols

The following provides a generalized protocol for the incorporation of Fmoc-N-(3-Boc-aminopropyl)-glycine into a peptide sequence using solid-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the key steps for coupling Fmoc-N-(3-Boc-aminopropyl)-glycine to a resin-bound peptide.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

Fmoc-N-(3-Boc-aminopropyl)-glycine

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Washing solvents (e.g., DCM, Methanol)

-

Cleavage cocktail (e.g., TFA-based)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide by treating with 20% piperidine in DMF for 5-20 minutes.[27][28]

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

-

Coupling:

-

Dissolve Fmoc-N-(3-Boc-aminopropyl)-glycine and a coupling agent (e.g., HBTU) in DMF.

-

Add a base (e.g., DIPEA) to the solution.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

-

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail.

Caption: A generalized workflow for solid-phase peptide synthesis incorporating a modified amino acid.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling N-(3-Aminopropyl)glycine Dihydrochloride.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[29]

-

Handling: Avoid contact with skin and eyes.[12] Avoid inhalation of dust. Use in a well-ventilated area.[29]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[16] Keep the container tightly closed.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth with water.

-

For more detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

N-(3-Aminopropyl)glycine Dihydrochloride is a valuable and versatile chemical entity with broad applications in drug discovery and development. Its utility as a non-canonical amino acid for creating robust peptidomimetics, as a flexible linker for sophisticated drug delivery systems, and as a potential chelator in radiopharmaceuticals underscores its importance for researchers in the field. A thorough understanding of its chemical properties, coupled with established protocols for its use, will continue to drive innovation in the development of novel therapeutics.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10034670, (3-Aminopropyl)glycine. Retrieved from [Link]

-

CP Lab Safety. (n.d.). N-(3-Aminopropyl)glycine Dihydrochloride, min 97%, 1 gram. Retrieved from [Link]

-

PubMed. (2023, March 28). 3-Aminopropyl)-N-(3'-(carbamoyl cholesteryl) propyl)-glycine amide liposomes for delivery of pTRAIL-EGFP. Retrieved from [Link]

-

Heizmann, G., & Felder, E. R. (1994). Synthesis of an N-3-guanidinopropylglycine (Narg) derivative as a versatile building block for solid-phase peptide and peptoid synthesis. Peptide Research, 7(6), 328–332. Retrieved from [Link]

-

Sing, N., Mahali, K., Mondal, P., Chakraborty, J., Henaish, A. M. A., Ahmed, J., Hussain, A., & Roy, S. (2024). Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures. ResearchGate. Retrieved from [Link]

-

GEO Specialty Chemicals. (2019, February 12). SAFETY DATA SHEET. Retrieved from [Link]

-

Durham Tech. (2018, August 21). Glycine | Safety Data Sheet. Retrieved from [Link]

-

Granato, L., Longo, D., Boutry, S., Vander Elst, L., Henoumont, C., Aime, S., Muller, R. N., & Laurent, S. (2019). Synthesis and Relaxometric Characterization of New Poly[N,N-bis(3-aminopropyl)glycine] (PAPGly) Dendrons Gd-Based Contrast Agents and Their in Vivo Study by Using the Dynamic Contrast-Enhanced MRI Technique at Low Field (1 T). Chemistry & Biodiversity, 16(11), e1900322. Retrieved from [Link]

-

Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

UKEssays. (2018, January 24). Determination of the pKas for Glycine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pharmacoscintigraphy: Advancing Nanotheranostic Development Through Radionuclide Imaging. Retrieved from [Link]

-

Semantic Scholar. (2017). Advances in Development of Antimicrobial Peptidomimetics as Potential Drugs. Retrieved from [Link]

-

St. Amant, A. H., & Van De Bittner, K. C. (2015). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Pharmaceuticals, 8(4), 804–825. Retrieved from [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link]

-

PubMed. (n.d.). The Impact of Emerging Bioconjugation Chemistries on Radiopharmaceuticals. Retrieved from [Link]

-

Asian Journal of Chemistry. (2020). Solubility Data of Glycine in Water and Justification of Literature Results: A Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Prospective of 68Ga-Radiopharmaceutical Development. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides. Retrieved from [Link]

-

Bio-Synthesis Inc. (2022, April 13). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. Retrieved from [Link]

-

MDPI. (n.d.). Nanoradiopharmaceuticals: Design Principles, Radiolabeling Strategies, and Biomedicine Applications. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). New linker structures applied in glycosite-specific antibody drug conjugates. Retrieved from [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1184, 19–42. Retrieved from [Link]

-

Sathyabama Institute of Science and Technology. (2022, July 21). pKa Values of Glycine - Dr.S.Supriya [Video]. YouTube. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Identifying amino acids in protein NMR spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of γ-glycine. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of a-glycine as a function of sample rotation speed. Retrieved from [Link]

Sources

- 1. N-(3-Aminopropyl)glycine Dihydrochloride | CymitQuimica [cymitquimica.com]

- 2. calpaclab.com [calpaclab.com]

- 3. (3-Aminopropyl)glycine | C5H12N2O2 | CID 10034670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ukessays.com [ukessays.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 8. asianpubs.org [asianpubs.org]

- 9. docs.rs-online.com [docs.rs-online.com]

- 10. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00688K [pubs.rsc.org]

- 16. Synthesis of an N-3-guanidinopropylglycine (Narg) derivative as a versatile building block for solid-phase peptide and peptoid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chemimpex.com [chemimpex.com]

- 18. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Page Not Found. - Bio-Synthesis, Inc. - [biosyn.com]

- 20. New linker structures applied in glycosite-specific antibody drug conjugates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 21. N'-(3-Aminopropyl)-N-(3'-(carbamoyl cholesteryl) propyl)-glycine amide liposomes for delivery of pTRAIL-EGFP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and Relaxometric Characterization of New Poly[N,N-bis(3-aminopropyl)glycine] (PAPGly) Dendrons Gd-Based Contrast Agents and Their in Vivo Study by Using the Dynamic Contrast-Enhanced MRI Technique at Low Field (1 T) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Pharmacoscintigraphy: Advancing Nanotheranostic Development Through Radionuclide Imaging | MDPI [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Prospective of 68Ga-Radiopharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Nanoradiopharmaceuticals: Design Principles, Radiolabeling Strategies, and Biomedicine Applications | MDPI [mdpi.com]

- 27. chem.uci.edu [chem.uci.edu]

- 28. chemistry.du.ac.in [chemistry.du.ac.in]

- 29. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Early Studies on N-(3-Aminopropyl)glycine Derivatives

Introduction: The Scientific Context and Emerging Potential

The journey of drug discovery often begins with the exploration of novel chemical scaffolds that offer unique structural and functional properties. N-(3-Aminopropyl)glycine (N3APG) represents one such scaffold, a non-proteinogenic amino acid that merges the features of glycine, a primary neurotransmitter, with a flexible aminopropyl side chain. Early investigations into N3APG and its derivatives were driven by the search for new neurologically active compounds, particularly those that could modulate the GABAergic system. Glycine itself is a crucial inhibitory neurotransmitter, primarily in the spinal cord and brainstem[1]. The structural similarity of the N3APG backbone to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system, made it a compelling target for medicinal chemists.

The foundational hypothesis was that the N3APG core could serve as a novel pharmacophore for interacting with GABA transporters or receptors. The aminopropyl side chain offered a versatile point for chemical modification, allowing researchers to systematically alter properties like lipophilicity, basicity, and steric bulk to probe structure-activity relationships (SAR). This guide provides a technical overview of the seminal methodologies and insights from the early-stage research on this promising class of compounds.

Part 1: Foundational Synthesis Strategies

The initial synthesis of N-(3-Aminopropyl)glycine derivatives relied on robust and well-established organic chemistry reactions. The primary challenge was the selective N-alkylation of a glycine precursor with a protected aminopropyl unit. A common and effective early method was the aminolysis of haloacetic acids .[2][3]

Core Synthetic Approach: N-Alkylation via Aminolysis

This strategy involves the reaction of a primary amine (1,3-diaminopropane, with one amine suitably protected) with a haloacetic acid, typically chloroacetic or bromoacetic acid. The rationale for this choice is the high reactivity of the α-halo acid toward nucleophilic substitution by the amine.

Expert Insight: The choice of protecting group for the terminal amine of the diaminopropane was critical. A Boc (tert-butyloxycarbonyl) group was often favored due to its stability under the basic reaction conditions required for alkylation and its clean removal under mild acidic conditions, preventing cleavage of the newly formed C-N bond.

A representative workflow for this synthesis is depicted below:

Sources

Unlocking Therapeutic Potential: The Diverse Biological Activity of N-(3-Aminopropyl)glycine and its Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Aminopropyl)glycine, a structurally unique non-proteinogenic amino acid, serves as a foundational scaffold for a new generation of biologically active molecules. As a derivative of glycine—the simplest proteinogenic amino acid involved in critical physiological processes from neurotransmission to biosynthesis—N-(3-Aminopropyl)glycine and its analogs leverage a versatile chemical structure to achieve a wide spectrum of therapeutic effects.[1][2] This technical guide moves beyond a simple literature review to provide a synthesized analysis of the key therapeutic areas where these compounds show significant promise: antimicrobial, anticancer, and anti-inflammatory applications. We will explore the mechanistic underpinnings of their activity, detail validated experimental protocols for their evaluation, and discuss the critical structure-activity relationships that govern their potency and specificity. This document is intended to serve as a practical and conceptual resource for researchers engaged in the discovery and development of novel therapeutics.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of multidrug-resistant (MDR) pathogens necessitates the exploration of novel chemical scaffolds for antimicrobial agents.[3] Glycine-rich compounds and their derivatives have emerged as a particularly promising class, demonstrating broad-spectrum activity and unique mechanisms of action.[4]

Core Concept & Mechanism of Action

The antimicrobial potential of N-(3-Aminopropyl)glycine analogs is often realized through the strategic attachment of lipophilic moieties. This creates amphipathic structures, a hallmark of many naturally occurring antimicrobial peptides (AMPs), which are key components of the innate immune system.[4] The primary mechanism for these lipophilic analogs is the disruption of bacterial cell membrane integrity. The cationic amine groups on the scaffold are drawn to the net negative charge of bacterial membranes (rich in phosphatidylglycerol), while the lipid tails insert into the hydrophobic core of the bilayer. This interaction leads to membrane permeabilization, loss of essential ion gradients, and ultimately, cell death.[5] Some glycine-rich peptides may also translocate across the membrane to interact with intracellular targets such as DNA.[4]

A compelling secondary mechanism is the ability of glycine itself to restore sensitivity to conventional antibiotics in MDR bacteria, suggesting a synergistic potential for combination therapies.[3]

Caption: General mechanism of lipophilic glycine analogs against bacteria.

Key Analogs and Applications

-

Long-Chain N-Acyl Derivatives: Analogs such as N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine are potent biocides used in antimicrobial formulations, highlighting their stability and efficacy.[6]

-

Lipoamino Acids (LAAs): Naturally occurring and synthetic LAAs incorporating glycine demonstrate significant activity against both Gram-positive and Gram-negative bacteria.[7]

-

Fatty Amine-Tripeptide Conjugates: These synthetic structures, which can be neutral or anionic, show powerful antimicrobial action driven by hydrophobic interactions with the bacterial membrane rather than simple electrostatic attraction.[5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for quantifying the antimicrobial potency of a compound. This protocol is a self-validating system when run with appropriate positive and negative controls.

Objective: To determine the lowest concentration of an N-(3-Aminopropyl)glycine analog that visibly inhibits the growth of a specific bacterial strain.

Methodology:

-

Preparation of Bacterial Inoculum:

-